molecular formula C13H14FNO5S2 B10911670 5-Fluoro-N-(3,4,5-trimethoxyphenyl)thiophene-2-sulfonamide

5-Fluoro-N-(3,4,5-trimethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B10911670
M. Wt: 347.4 g/mol
InChI Key: IHSQUEAVQDXTSE-UHFFFAOYSA-N
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Description

5-FLUORO-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-THIOPHENESULFONAMIDE is a sulfonamide compound that contains a fluorine atom, a trimethoxyphenyl group, and a thiophenesulfonamide moiety. Sulfonamides are a group of compounds that contain the structure SO2NH2 and are known for their diverse applications in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C13H14FNO5S2

Molecular Weight

347.4 g/mol

IUPAC Name

5-fluoro-N-(3,4,5-trimethoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14FNO5S2/c1-18-9-6-8(7-10(19-2)13(9)20-3)15-22(16,17)12-5-4-11(14)21-12/h4-7,15H,1-3H3

InChI Key

IHSQUEAVQDXTSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-FLUORO-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the thiophenesulfonamide moiety: This can be achieved by reacting thiophene with sulfonamide under suitable conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the trimethoxyphenyl group: This step involves the coupling of the trimethoxyphenyl group to the sulfonamide moiety, which can be achieved using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-FLUORO-N~2~-(3,4,5-TRIMETHOXYPHENYL)-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum

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